N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide is a compound that features an imidazole ring, a nitro group, and a sulfonamide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the propyl chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.
Sulfonation: The resulting compound is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring and nitro group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitro group can participate in redox reactions, leading to the inhibition of enzyme activity or the generation of reactive oxygen species. The sulfonamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic.
Nitroimidazole: A class of compounds with nitro groups and imidazole rings, known for their antimicrobial activity.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the imidazole ring, nitro group, and sulfonamide group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)14-6-3-8-15-9-7-13-10-15/h1-2,4-5,7,9-10,14H,3,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCYZTJPKYLICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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